molecular formula C17H24N2OS2 B7466027 3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione

3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione

Cat. No. B7466027
M. Wt: 336.5 g/mol
InChI Key: OFZYJYJUEUTZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione is a compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of benzothiazole derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione is not fully understood. However, it has been proposed that it exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to cell death in cancer cells. It has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. It has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione in lab experiments is its potential therapeutic applications in various fields. It has been extensively studied for its anti-cancer, neuroprotective, and anti-microbial activities. However, one of the limitations is its complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on 3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione. One of the areas of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety. Another area of interest is its potential use in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, its anti-microbial activity warrants further investigation for the development of new antimicrobial agents.

Synthesis Methods

The synthesis of 3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione involves a multi-step process. The starting material is 6-ethoxy-1,3-benzothiazole-2-thiol, which is reacted with cyclohexylmethylamine and formaldehyde to form the intermediate 3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazolium chloride. This intermediate is then treated with sodium borohydride to yield the final product.

Scientific Research Applications

3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and infectious diseases. It has been found to possess anti-cancer activity by inducing apoptosis and inhibiting tumor growth. In neurodegenerative disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, it has been studied for its anti-microbial activity against various pathogens.

properties

IUPAC Name

3-[[cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS2/c1-3-20-14-9-10-15-16(11-14)22-17(21)19(15)12-18(2)13-7-5-4-6-8-13/h9-11,13H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZYJYJUEUTZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=S)S2)CN(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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